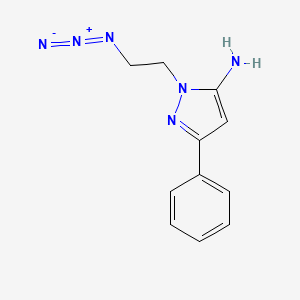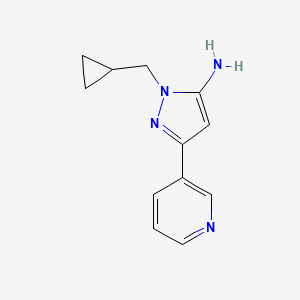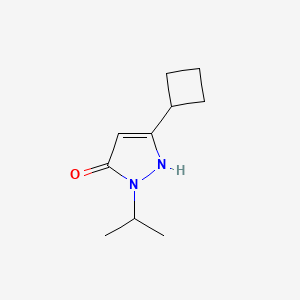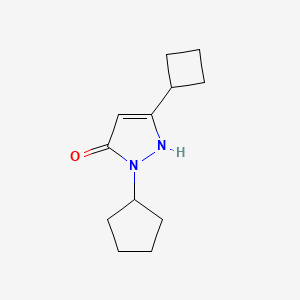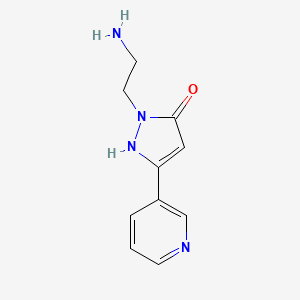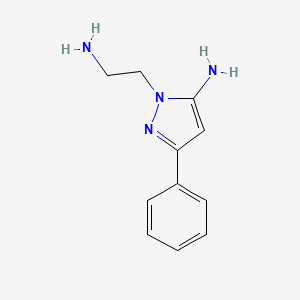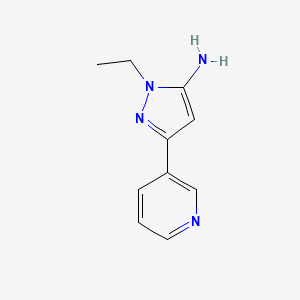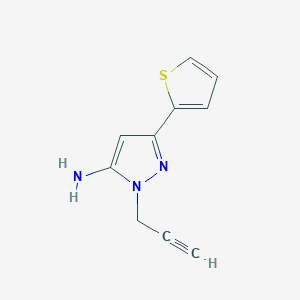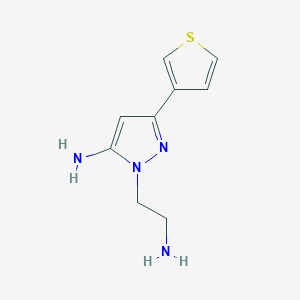
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Fluorescent Sensing and Ligand Properties
- Fluorescent Sensing : Certain hydroxypyrazole-based ligands related to this compound have been studied for their ability to act as fluorescent sensors. These ligands can coordinate with Zn(II) ions, displaying large Stokes shifts in their emission spectra. Particularly, one ligand exhibited a unique double emission, suggesting its utility as a ratiometric fluorescent sensor for Zn(II) ions (Formica et al., 2018).
Organic Synthesis and Heterocycle Formation
Nitrogen Heterocycles Precursor : A study revealed that (tert-Butyl-NNO-azoxy)acetonitrile serves as a useful precursor for synthesizing a variety of nitrogen heterocycles. This compound could be obtained through a novel one-step reduction process of an oxime group to a methylene unit, presenting a new pathway for tetrazole ring construction (Klenov et al., 2016).
Protecting Group for Pyrazoles : The compound tert-Butyl-3-methyl-1H-pyrazol-5-amine has been investigated for its role as a protecting group in pyrazole chemistry, simplifying the preparation process and enhancing safety and waste disposal methods in organic syntheses (Pollock & Cole, 2014).
Material Science and Polymerization
- Copolymerization Catalysts : Zinc(II) carboxylate complexes derived from pyrazolyl compounds, including derivatives of the compound , have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrate effective catalytic activity under mild conditions, contributing to the development of environmentally friendly polymerization processes (Matiwane et al., 2020).
Supramolecular Chemistry
- Inclusion Compounds Formation : Research on tetraaminothiacalixarenes, which are structurally related to the compound of interest, has unveiled unique inclusion behaviors towards small organic molecules. This highlights the compound's potential in creating novel supramolecular structures with specific host-guest interactions (Morohashi et al., 2013).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with tert-butyl groups have been shown to undergo hydroxylation reactions . This process involves the use of a highly electrophilic catalyst that activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C H bonds . This could potentially be a part of the interaction of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile with its targets.
Biochemical Pathways
It’s worth noting that acetonitrile, a component of the compound, can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that this compound could potentially participate in a variety of organic reactions, affecting various biochemical pathways.
Result of Action
Compounds with similar structures, such as phenolic antioxidants like tert-butylhydroquinone (tbhq), have been shown to suppress processes that lead to neuroinflammation and oxidative stress . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a strong hydrogen bond donor solvent can enhance the catalytic activity of certain compounds . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase and epoxide hydrolase, enhancing their activities . These interactions suggest that this compound may play a role in detoxification processes and protection against oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce adipogenesis in human mesenchymal stem cells . This indicates that this compound can impact cell differentiation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes like glutathione S-transferase and epoxide hydrolase suggests a role in modulating oxidative stress responses . Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s stability in microreactors has been optimized to achieve high yields in synthetic processes . This indicates that the temporal effects of this compound are crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing detoxification processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of similar compounds have been shown to cause carcinogenic effects in experimental animals . Therefore, careful dosage optimization is essential for its safe application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, its interaction with glutathione S-transferase and epoxide hydrolase suggests a role in detoxification and oxidative stress response pathways . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. For example, similar compounds have been shown to be transported by specific proteins, influencing their distribution within the body . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For instance, its interaction with enzymes involved in detoxification processes suggests localization in the endoplasmic reticulum and other organelles involved in metabolic processes . This localization is essential for understanding the compound’s biochemical activity.
Propiedades
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELDUSVFHWWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



